molecular formula C11H14Cl2N2S B3928716 1-Butyl-3-(3,4-dichlorophenyl)thiourea

1-Butyl-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B3928716
M. Wt: 277.2 g/mol
InChI Key: OQUNLZABDXZMHH-UHFFFAOYSA-N
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Description

1-Butyl-3-(3,4-dichlorophenyl)thiourea is an organosulfur compound with the molecular formula C₁₁H₁₄Cl₂N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. The compound features a butyl group and a dichlorophenyl group attached to the thiourea moiety, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with butyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3,4-Dichloroaniline+Butyl isothiocyanateThis compound\text{3,4-Dichloroaniline} + \text{Butyl isothiocyanate} \rightarrow \text{this compound} 3,4-Dichloroaniline+Butyl isothiocyanate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-Butyl-3-(3,4-dichlorophenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. For example, it can inhibit the activity of certain proteases, thereby affecting cellular processes such as apoptosis and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Butyl-3-(3,5-dichlorophenyl)thiourea
  • 1-Butyl-3-(4-chlorophenyl)thiourea
  • 1-Butyl-3-(3-chlorophenyl)thiourea

Comparison: 1-Butyl-3-(3,4-dichlorophenyl)thiourea is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns. For instance, the presence of two chlorine atoms can enhance the compound’s lipophilicity and its ability to interact with hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

1-butyl-3-(3,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNLZABDXZMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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